

what are the chemical properties of 1h,4h-octafluorobutane

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Compound of Interest

Compound Name: 1h,4h-octafluorobutane

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An In-depth Technical Guide to the Chemical Properties of **1H,4H-Octafluorobutane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,4H-Octafluorobutane, also known by its systematic IUPAC name 1,1,2,2,3,3,4,4-octafluorobutane, is a fluorinated hydrocarbon with the chemical formula $C_4H_2F_8$.^{[1][2]} Its structure is characterized by a butane backbone where all hydrogen atoms, except for those on the terminal carbons, have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties to the molecule, making it a compound of interest in various scientific and industrial applications, including as a solvent and in the synthesis of advanced materials.^[3] For drug development professionals, the presence of the CHF₂ group offers intriguing possibilities for modulating molecular properties.^[4] This guide provides a comprehensive overview of the chemical properties of **1H,4H-octafluorobutane**, detailed experimental methodologies, and its relevance in modern research.

Chemical Structure and Identification

- IUPAC Name: 1,1,2,2,3,3,4,4-octafluorobutane^[1]
- CAS Number: 377-36-6^{[1][2][5]}
- Molecular Formula: $C_4H_2F_8$ ^{[1][2][5]}

- Synonyms: 1,4-Dihydrooctafluorobutane, 1H,4H-Perfluorobutane[2][6]

Physicochemical Properties

The physicochemical properties of **1H,4H-octafluorobutane** are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical environments.

Property	Value	Source
Molecular Weight	202.05 g/mol	[1][5]
Melting Point	-79 °C to -83 °C	[5][7]
Boiling Point	41 °C to 45 °C at 760 mmHg	[2][5][7]
Density	1.453 g/cm ³ to 1.72 g/cm ³ (at 40°C)	[2][7]
Physical State	Clear liquid	[6]

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of **1H,4H-octafluorobutane** and its resulting physicochemical properties.



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Caption: Interplay of molecular structure and chemical properties.

Reactivity and Stability

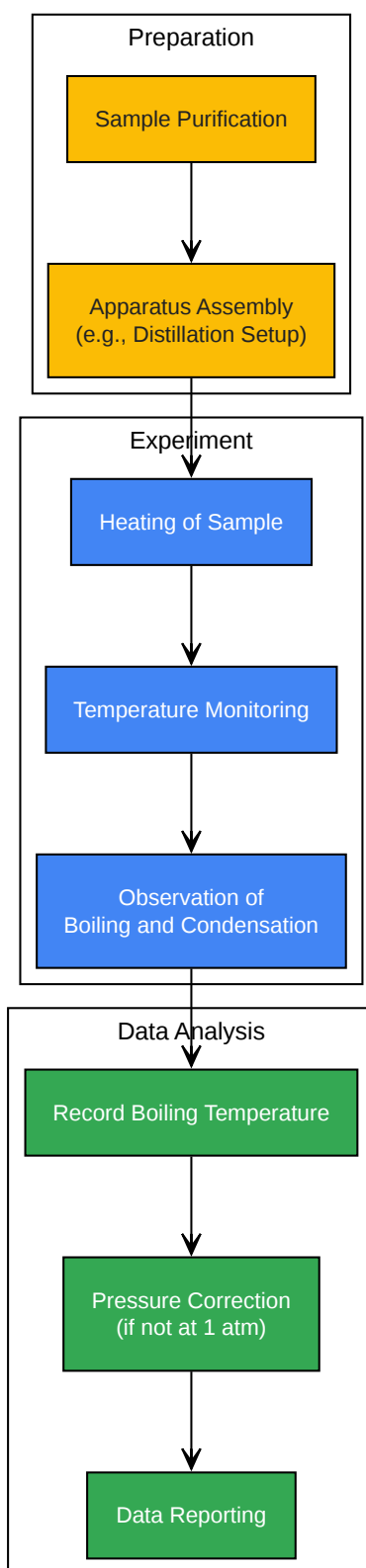
1H,4H-Octafluorobutane is a relatively stable and inert compound due to the strength of the carbon-fluorine bonds. However, it is classified as an irritant.[2][5]

- **Stability:** Stable under normal conditions. High temperatures, such as those from an open flame, can cause decomposition, potentially forming hazardous substances like hydrofluoric acid and carbonyl fluoride.
- **Incompatibilities:** It may react with alkali or alkaline earth metals and powdered forms of metals like aluminum and zinc.
- **Hazard Codes:** Xi (Irritant)[5]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fluorinated compounds like **1H,4H-octafluorobutane** are crucial for ensuring data accuracy and reproducibility. Below is a generalized workflow for the determination of a key property, the boiling point.

General Workflow for Boiling Point Determination



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Caption: Workflow for boiling point determination.

A more detailed, generalized protocol for boiling point determination would involve the following steps:

- **Sample Preparation:** The **1H,4H-octafluorobutane** sample is purified, typically through distillation, to remove any impurities that could affect the boiling point.
- **Apparatus Setup:** A standard distillation apparatus is assembled. This includes a boiling flask, a condenser, a thermometer placed at the vapor outlet, and a collection flask. The system is kept open to the atmosphere or connected to a manometer to measure the pressure.
- **Heating:** The sample in the boiling flask is gently heated. A heating mantle is often preferred for uniform heating.
- **Equilibrium:** The sample is heated until a steady stream of condensate is observed on the thermometer bulb and in the condenser. The temperature is recorded when it remains constant. This temperature is the boiling point at the measured pressure.
- **Pressure Correction:** If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Applications in Drug Development

The presence of the difluoromethyl (CHF₂) group in **1H,4H-octafluorobutane** is of significant interest to medicinal chemists. The introduction of fluorine into lead compounds is a common strategy to enhance pharmacological properties.^[4]

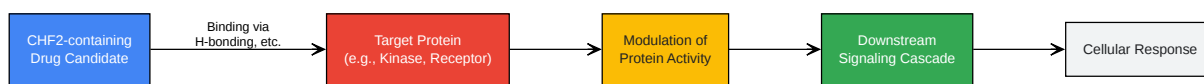
The CHF₂ group, in particular, has unique characteristics:

- **Hydrogen Bond Donor:** The C-H bond in a CHF₂ group is sufficiently acidic to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, potentially maintaining or improving binding affinity to biological targets.^[4]
- **Modulation of Physicochemical Properties:** The CHF₂ group can alter several key molecular properties:

- Lipophilicity: It can increase the lipophilicity of a molecule, which can affect its membrane permeability and pharmacokinetic profile.[4]
- Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can improve the half-life of a drug candidate.[4]
- Conformation: The presence of fluorine atoms can influence the conformational preferences of a molecule, which can be crucial for its interaction with a target protein.[4]

Signaling Pathway Conceptualization

While **1H,4H-octafluorobutane** itself is not a drug, the incorporation of its structural motifs (specifically the CHF₂ group) into a drug candidate can influence its interaction with a signaling pathway. The following diagram conceptualizes how a CHF₂-containing drug might interact with a target protein to modulate a signaling cascade.



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Caption: Conceptual drug interaction with a signaling pathway.

Safety and Handling

1H,4H-Octafluorobutane is classified as an irritant.[2][5] When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1H,4H-Octafluorobutane possesses a unique set of chemical and physical properties derived from its highly fluorinated structure. Its stability and the specific characteristics of the CHF₂ group make it a compound of interest, not only in materials science but also as a source of

valuable structural motifs for drug design. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

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